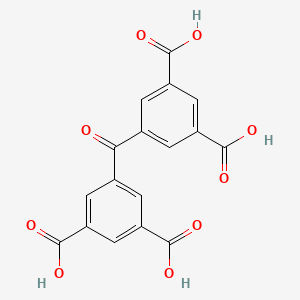

5,5'-Carbonyldiisophthalic acid

Description

BenchChem offers high-quality 5,5'-Carbonyldiisophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-Carbonyldiisophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3,5-dicarboxybenzoyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O9/c18-13(7-1-9(14(19)20)5-10(2-7)15(21)22)8-3-11(16(23)24)6-12(4-8)17(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEURWFVDGQGAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5,5'-Carbonyldiisophthalic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5'-Carbonyldiisophthalic acid, a rigid tetracarboxylic acid linker molecule. The document details its synthesis, physicochemical and spectroscopic properties, and explores its primary application in the construction of Metal-Organic Frameworks (MOFs) with potential uses in drug delivery and other biomedical fields.

Synthesis of 5,5'-Carbonyldiisophthalic Acid

The synthesis of 5,5'-Carbonyldiisophthalic acid is typically achieved through the hydrolysis of its corresponding tetraester precursor, most commonly tetramethyl-5,5'-carbonyldiisophthalate. This reaction is a standard ester hydrolysis carried out under basic conditions.

Synthesis Workflow

The overall synthetic process can be visualized as a two-step procedure, starting from the precursor to the final product.

Caption: Synthetic workflow for 5,5'-Carbonyldiisophthalic acid.

Experimental Protocol

The following is a detailed, generalized experimental protocol for the synthesis of 5,5'-Carbonyldiisophthalic acid via the hydrolysis of tetramethyl-5,5'-carbonyldiisophthalate.

Materials:

-

Tetramethyl-5,5'-carbonyldiisophthalate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolution: Tetramethyl-5,5'-carbonyldiisophthalate is dissolved in a mixture of methanol and water.

-

Hydrolysis: An aqueous solution of sodium hydroxide is added to the solution. The amount of NaOH should be in stoichiometric excess (at least 4 equivalents) to ensure complete hydrolysis of all four ester groups.

-

Reaction: The reaction mixture is heated to reflux and stirred for a period of several hours (typically 4-24 hours) to drive the hydrolysis to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, the mixture is cooled to room temperature. The sodium salt of 5,5'-Carbonyldiisophthalic acid may precipitate out of the solution upon cooling.

-

Acidification: The cooled reaction mixture is then acidified by the dropwise addition of concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2). This protonates the carboxylate groups, leading to the precipitation of the final product, 5,5'-Carbonyldiisophthalic acid, as a solid.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed thoroughly with deionized water to remove any inorganic salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

A reported yield for this type of hydrolysis reaction is approximately 78%.[1]

Physicochemical and Spectroscopic Properties

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5,5'-Carbonyldiisophthalic acid.

| Property | Value |

| Chemical Name | 5,5'-Carbonyldiisophthalic acid |

| CAS Number | 43080-50-8 |

| Molecular Formula | C₁₇H₁₀O₉ |

| Molecular Weight | 358.26 g/mol |

| Appearance | Expected to be a white crystalline solid. |

| Melting Point | Expected to be high (>300 °C), typical for aromatic polycarboxylic acids. |

| Solubility | Likely soluble in polar aprotic solvents like DMF and DMSO; sparingly soluble in water and common organic solvents. |

| pKa | Expected to have multiple pKa values for the four carboxylic acid groups, with the first pKa being the most acidic. |

Spectroscopic Data (Expected)

The following tables outline the expected spectroscopic characteristics for 5,5'-Carbonyldiisophthalic acid based on its functional groups and the known spectra of similar compounds.

¹H NMR Spectroscopy (Expected)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13-14 | Singlet (broad) | 4H | Carboxylic acid protons (-COOH) |

| ~8.5-8.7 | Singlet or Doublet | 4H | Aromatic protons ortho to both carboxyl groups |

| ~8.2-8.4 | Singlet or Doublet | 2H | Aromatic proton ortho to the carbonyl group |

Solvent: DMSO-d₆

¹³C NMR Spectroscopy (Expected)

| Chemical Shift (δ) ppm | Assignment |

| ~190-200 | Carbonyl carbon (C=O) |

| ~165-170 | Carboxylic acid carbons (-COOH) |

| ~130-140 | Aromatic carbons attached to carboxyl groups |

| ~125-135 | Other aromatic carbons |

Solvent: DMSO-d₆

FTIR Spectroscopy (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch of carboxylic acid dimer |

| 1720-1680 | Strong | C=O stretch of carboxylic acid |

| 1680-1660 | Strong | C=O stretch of the central carbonyl group |

| 1320-1210 | Medium | C-O stretch of carboxylic acid |

| 950-910 | Broad | O-H bend of carboxylic acid dimer |

Mass Spectrometry (Expected)

| m/z Value | Interpretation |

| 358.03 | [M]⁺ (Molecular ion) or more likely [M-H]⁻ in negative ion mode (357.02) |

| 314.04 | [M-CO₂]⁺ or corresponding fragment in negative mode |

| 297.04 | [M-CO₂-OH]⁺ or corresponding fragment in negative mode |

Applications in Drug Development and Materials Science

The primary application of 5,5'-Carbonyldiisophthalic acid is as a rigid organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The rigid nature of the linker, imparted by the central carbonyl group and the phenyl rings, leads to the formation of robust and porous materials.

Metal-Organic Frameworks (MOFs) for Drug Delivery

MOFs are crystalline materials with a high surface area and tunable pore sizes, making them excellent candidates for drug delivery systems. MOFs synthesized using 5,5'-Carbonyldiisophthalic acid as a linker are expected to possess high thermal and chemical stability.

The logical workflow for utilizing these MOFs in a drug delivery context is as follows:

Caption: Workflow for MOF-based drug delivery.

Potential Signaling Pathway Interaction

While no specific signaling pathways have been directly linked to 5,5'-Carbonyldiisophthalic acid itself, MOFs derived from it could be designed to deliver drugs that target specific cellular pathways implicated in diseases like cancer. For instance, a MOF could be loaded with a kinase inhibitor. Upon release in the acidic tumor microenvironment, the inhibitor could enter cancer cells and disrupt a key signaling pathway, such as the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer.

Caption: Hypothetical targeting of the PI3K/AKT/mTOR pathway.

Conclusion

5,5'-Carbonyldiisophthalic acid is a valuable building block in the field of materials chemistry, particularly for the synthesis of robust Metal-Organic Frameworks. Its rigid structure and tetra-functionality allow for the creation of highly porous and stable materials. While direct applications in drug development are still emerging, the use of MOFs derived from this linker as sophisticated drug delivery platforms holds significant promise. Future research will likely focus on the synthesis and biological evaluation of specific MOFs based on 5,5'-Carbonyldiisophthalic acid for targeted therapeutic applications.

References

Technical Guide: An In-depth Analysis of 5,5'-Carbonyldiisophthalic Acid and its Structural Analogs for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 5,5'-Carbonyldiisophthalic acid, with a focus on its synthesis and structural characteristics. While a definitive single-crystal X-ray structure of 5,5'-Carbonyldiisophthalic acid is not publicly available in surveyed crystallographic databases, this document presents a detailed analysis of a close structural analog, 5-aminoisophthalic acid, for which complete crystallographic data exists. The guide includes detailed experimental protocols, quantitative data presented in tabular format, and mandatory visualizations of synthetic and analytical workflows to aid researchers, scientists, and drug development professionals in understanding the structural aspects and potential applications of this class of compounds.

Introduction

5,5'-Carbonyldiisophthalic acid (CAS No. 43080-50-8) is a polycarboxylic acid of interest in the fields of coordination chemistry and materials science, particularly as a linker molecule in the synthesis of metal-organic frameworks (MOFs).[1] Its rigid structure, featuring two isophthalic acid moieties connected by a carbonyl group, provides a well-defined geometry for the construction of porous materials. These materials have potential applications in gas storage, catalysis, and significantly, in the realm of drug delivery and biomedical applications.

The precise three-dimensional arrangement of atoms in a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its chemical and physical properties. This knowledge is crucial for rational drug design, where structure-activity relationships are paramount, and for the predictive design of functional materials.

Despite a thorough search of publicly available scientific literature and crystallographic databases, a complete single-crystal structure determination for 5,5'-Carbonyldiisophthalic acid could not be located. Therefore, this guide will provide the known synthetic details for this compound and will present a comprehensive crystallographic analysis of the closely related compound, 5-aminoisophthalic acid , as a representative case study.

Synthesis of 5,5'-Carbonyldiisophthalic Acid

A known synthetic route to 5,5'-Carbonyldiisophthalic acid involves the hydrolysis of its tetramethyl ester, tetramethyl-5,5'-carbonyldiisophthalate.[1] The process is summarized in the workflow diagram below.

Caption: Synthetic workflow for 5,5'-Carbonyldiisophthalic acid.

Experimental Protocol: Hydrolysis of Tetramethyl-5,5'-carbonyldiisophthalate

This protocol is based on the general procedure reported for the synthesis of 5,5'-Carbonyldiisophthalic acid.[1]

-

Dissolution: Dissolve tetramethyl-5,5'-carbonyldiisophthalate in methanol.

-

Base Addition: Add an aqueous solution of sodium hydroxide to the methanolic solution.

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., reflux) for a sufficient time to ensure complete hydrolysis of the ester groups.

-

Work-up: After cooling, the reaction mixture is typically acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.

-

Isolation and Purification: The precipitate is collected by filtration, washed with water to remove inorganic salts, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

A reported yield for this synthesis is approximately 78.0%.[1]

Crystal Structure Analysis of 5-Aminoisophthalic Acid (A Structural Analog)

As a proxy for understanding the crystallographic features of 5,5'-Carbonyldiisophthalic acid, we present a detailed analysis of 5-aminoisophthalic acid (5AIA). This compound is a valuable building block for MOFs and co-crystals.[2][3]

Crystallographic Data

The following tables summarize the crystallographic data for a co-crystal of 5-aminoisophthalic acid with 1,2-bis(pyridin-4-yl)ethene.[2]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀N₂·C₈H₇NO₄ |

| Formula Weight ( g/mol ) | 363.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Temperature (K) | 90 |

| Wavelength (Å) | 0.71073 |

Table 1: Crystal Data for 5-Aminoisophthalic Acid Co-crystal.

| Parameter | Value |

| a (Å) | 10.1614 (10) |

| b (Å) | 12.0782 (12) |

| c (Å) | 14.0537 (14) |

| α (°) | 90 |

| β (°) | 95.027 (2) |

| γ (°) | 90 |

| Volume (ų) | 1718.5 (3) |

| Z | 4 |

| Density (calc) (g/cm³) | 1.404 |

Table 2: Unit Cell Dimensions for 5-Aminoisophthalic Acid Co-crystal.

| Parameter | Value |

| Absorption Coefficient (mm⁻¹) | 0.10 |

| F(000) | 760 |

| Theta range for data collection (°) | 2.0 to 25.0 |

| Reflections collected | 12088 |

| Independent reflections | 3027 [R(int) = 0.038] |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.104 |

| R indices (all data) | R1 = 0.052, wR2 = 0.111 |

Table 3: Data Collection and Structure Refinement Details for 5-Aminoisophthalic Acid Co-crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized workflow for the determination of a crystal structure, based on the methodology for the 5-aminoisophthalic acid co-crystal.[2][3]

Caption: Generalized workflow for single-crystal X-ray diffraction.

-

Synthesis and Crystallization: 5-aminoisophthalic acid and 1,2-bis(pyridin-4-yl)ethene were dissolved in a mixture of ethyl acetate and methanol with gentle heating. The solution was allowed to stand in the dark, and after two weeks, suitable yellow, block-shaped crystals were obtained.[3]

-

Data Collection: A suitable crystal is mounted on a diffractometer equipped with a radiation source (e.g., Mo Kα). The crystal is cooled to a low temperature (e.g., 90 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined against the experimental data to improve the agreement between the calculated and observed structure factors.[2]

Relevance to Drug Development

While 5,5'-Carbonyldiisophthalic acid itself may not be a therapeutic agent, its structural motifs and those of its analogs are highly relevant to drug development for several reasons:

-

Scaffolding: The rigid aromatic core of isophthalic acid derivatives can serve as a scaffold for the synthesis of new chemical entities with defined three-dimensional shapes, which is critical for binding to biological targets.

-

Linkers in Drug Delivery Systems: As demonstrated by the extensive research into MOFs, polycarboxylic acids like 5,5'-Carbonyldiisophthalic acid are crucial as linkers. MOFs can be designed to have high porosity and large surface areas, making them excellent candidates for encapsulating and delivering drugs.[4][5] The functional groups on the linker can be modified to tune the properties of the MOF, such as its stability, biocompatibility, and drug release profile.[4]

-

Bio-inspired Materials: The study of co-crystals, such as the one formed by 5-aminoisophthalic acid, provides insights into non-covalent interactions (e.g., hydrogen bonding) that are fundamental to molecular recognition in biological systems.[2][3]

The general relationship for the application of such linkers in drug delivery is depicted below.

Caption: Role of isophthalic acid derivatives in MOF-based drug delivery.

Conclusion

This technical guide has provided an in-depth look at 5,5'-Carbonyldiisophthalic acid, addressing its synthesis and the current lack of publicly available crystal structure data. To circumvent this, a detailed crystallographic analysis of the structural analog, 5-aminoisophthalic acid, has been presented, complete with quantitative data and experimental protocols. The workflows for synthesis and crystallographic analysis have been visualized to provide clear, step-by-step guides for researchers. Furthermore, the relevance of this class of compounds to the field of drug development, particularly as components of advanced drug delivery systems like MOFs, has been highlighted. It is hoped that this guide will serve as a valuable resource for scientists and professionals working in these areas.

References

- 1. 5,5'-carbonyl-di-isophthalic acid|lookchem [lookchem.com]

- 2. Crystal structure of the co-crystal of 5-aminoisophthalic acid and 1,2-bis(pyridin-4-yl)ethene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biomedical Applications of Metal–Organic Frameworks Revisited - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5,5'-Carbonyldiisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Carbonyldiisophthalic acid is a complex aromatic carboxylic acid with potential applications in materials science and as a linker in the synthesis of metal-organic frameworks (MOFs). A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application and for quality control during synthesis. This technical guide provides a detailed overview of the expected spectroscopic characteristics of 5,5'-Carbonyldiisophthalic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental data in public literature, this guide presents predicted spectroscopic data based on the analysis of its constituent functional groups and analogous compounds. Detailed, generalized experimental protocols for these analytical techniques are also provided to aid researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5,5'-Carbonyldiisophthalic acid. These predictions are derived from the known spectral properties of isophthalic acid, benzophenone, and other substituted aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 5,5'-Carbonyldiisophthalic acid

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 13.5 | Singlet (broad) | 4H | Carboxylic acid (-COOH) |

| ~8.6 - 8.8 | Singlet or narrow triplet | 2H | Aromatic (H-2, H-2') |

| ~8.3 - 8.5 | Doublet | 4H | Aromatic (H-4, H-6, H-4', H-6') |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 5,5'-Carbonyldiisophthalic acid

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~195 - 198 | Carbonyl | Ketone (C=O) |

| ~166 - 168 | Carbonyl | Carboxylic acid (-COOH) |

| ~138 - 140 | Aromatic | Quaternary (C-1, C-1') |

| ~134 - 136 | Aromatic | CH (C-2, C-2') |

| ~132 - 134 | Aromatic | Quaternary (C-3, C-5, C-3', C-5') |

| ~129 - 131 | Aromatic | CH (C-4, C-6, C-4', C-6') |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 5,5'-Carbonyldiisophthalic acid

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic acid |

| 1700-1720 | Strong | C=O stretch | Carboxylic acid (dimer) |

| 1650-1670 | Strong | C=O stretch | Ketone |

| 1580-1610 | Medium | C=C stretch | Aromatic ring |

| 1400-1450 | Medium | O-H bend | Carboxylic acid |

| 1200-1300 | Strong | C-O stretch | Carboxylic acid |

| 920-950 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic acid (dimer) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 5,5'-Carbonyldiisophthalic acid

| m/z | Ion Type | Fragmentation Pathway |

| 386.04 | [M]⁺ | Molecular Ion |

| 369.04 | [M-OH]⁺ | Loss of a hydroxyl radical |

| 341.04 | [M-COOH]⁺ | Loss of a carboxyl group |

| 324.04 | [M-2OH]⁺ | Loss of two hydroxyl radicals |

| 297.04 | [M-2COOH+H]⁺ | Loss of two carboxyl groups |

| 149.02 | [C₈H₅O₃]⁺ | Cleavage of the benzoyl group |

Predicted for Electron Ionization (EI) mode.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aromatic carboxylic acids like 5,5'-Carbonyldiisophthalic acid. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the dried 5,5'-Carbonyldiisophthalic acid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Complete dissolution is crucial for high-resolution spectra.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

-

¹H NMR Acquisition :

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., -2 to 16 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (δ ~39.52 ppm for DMSO-d₆).

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation :

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the powdered 5,5'-Carbonyldiisophthalic acid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Instrument Setup and Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing :

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Preparation :

-

Prepare a dilute solution of 5,5'-Carbonyldiisophthalic acid in a volatile solvent such as methanol or acetonitrile (e.g., 0.1 mg/mL).

-

-

Instrument Setup :

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph.

-

Set the ion source to the electron ionization (EI) mode.

-

Use a standard electron energy of 70 eV.

-

Set the mass analyzer to scan over an appropriate mass-to-charge (m/z) range (e.g., 50-500 amu).

-

-

Data Acquisition and Analysis :

-

Acquire the mass spectrum.

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to deduce the structure of the molecule. Compare the observed fragments with the predicted fragmentation patterns.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of 5,5'-Carbonyldiisophthalic acid.

A Technical Guide to the Thermal Stability of 5,5'-Carbonyldiisophthalic Acid and Related Aromatic Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of 5,5'-Carbonyldiisophthalic acid and structurally similar aromatic carboxylic acids. Due to the limited availability of specific experimental data for 5,5'-Carbonyldiisophthalic acid in public literature, this document leverages data from closely related compounds to infer its thermal properties. The methodologies for key analytical techniques, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are detailed to enable researchers to conduct their own assessments.

Introduction

5,5'-Carbonyldiisophthalic acid is an aromatic carboxylic acid containing a central benzophenone moiety. This structural feature is common in high-performance polymers, where it contributes to thermal stability. Understanding the thermal properties of this compound is crucial for its application in materials science and drug development, particularly in processes involving high temperatures such as melt processing and sterilization. The primary methods for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Inferred Thermal Properties from Structurally Related Compounds

To estimate the thermal stability of 5,5'-Carbonyldiisophthalic acid, we can examine the properties of analogous aromatic carboxylic acids and anhydrides. Benzophenone-3,3',4,4'-tetracarboxylic dianhydride (BTDA) is a particularly relevant analogue due to the shared benzophenone core. The thermal behavior of other aromatic acids like terephthalic acid and isophthalic acid can also provide valuable context.

Table 1: Thermal Properties of Structurally Related Aromatic Compounds

| Compound Name | Structure | Melting Point (°C) | Decomposition Characteristics |

| Benzophenone-3,3',4,4'-tetracarboxylic dianhydride (BTDA) | A dianhydride with a central benzophenone group. | 218–226 | Used in the synthesis of polyimides with enhanced thermal stability[1]. The keto and carbonyl groups contribute to good solubility and processibility. |

| Terephthalic Acid | A dicarboxylic acid with a central benzene ring (para-isomer). | Sublimes above 300 | Stable up to 300°C in hydrothermal conditions, but undergoes decarboxylation to form monoacids at 350°C[2][3]. |

| Isophthalic Acid | A dicarboxylic acid with a central benzene ring (meta-isomer). | 345–348 | Similar to terephthalic acid, it is stable up to 300°C in hydrothermal conditions and decarboxylates at 350°C[2][3]. |

| Trimellitic Anhydride | An anhydride of a tricarboxylic acid with a central benzene ring. | 165–168 | Decomposes completely after 30 minutes at 350°C in hydrothermal conditions[2]. |

Based on this comparative data, it is anticipated that 5,5'-Carbonyldiisophthalic acid will exhibit high thermal stability, likely decomposing at temperatures above 300°C, with the decomposition process probably involving decarboxylation.

Experimental Protocols for Thermal Analysis

To precisely determine the thermal stability of 5,5'-Carbonyldiisophthalic acid, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and weight loss profile of a material.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of the finely ground 5,5'-Carbonyldiisophthalic acid powder into a clean, tared TGA pan (typically platinum or alumina).

-

Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air or oxygen), depending on the desired information. A flow rate of 20-50 mL/min is common.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition, the temperature of maximum weight loss rate (from the derivative of the TGA curve, DTG), and the residual mass at the final temperature are key parameters to be determined.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other phase changes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the 5,5'-Carbonyldiisophthalic acid sample into a clean aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. An empty, sealed aluminum pan is used as the reference.

-

Atmosphere: An inert atmosphere, such as nitrogen, is typically used with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25°C.

-

Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 400°C) at a heating rate of 10°C/min.

-

Cool the sample back to 25°C at a controlled rate (e.g., 10°C/min).

-

A second heating scan is often performed under the same conditions to observe any changes in the thermal behavior after the initial heating and cooling cycle.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, such as crystallization or decomposition, also produce distinct peaks. The peak temperature and the enthalpy of the transition (the area under the peak) are determined.

Visualizing the Experimental Workflow

The logical flow of experiments to characterize the thermal stability of a compound like 5,5'-Carbonyldiisophthalic acid can be visualized as follows:

References

Navigating the Solubility Landscape of 5,5'-Carbonyldiisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5,5'-Carbonyldiisophthalic acid, with its aromatic backbone and multiple carboxylic acid groups, presents a unique solubility profile. The central carbonyl group and the four carboxylic acid moieties contribute to its polarity and hydrogen bonding capabilities, suggesting a preference for polar organic solvents. Conversely, the large aromatic structure imparts a degree of hydrophobicity. The interplay of these structural features dictates its solubility in a given solvent, which is a critical parameter for controlling reaction kinetics, crystallization, and formulation.

Expected Solubility Profile

Based on the principles of "like dissolves like," the solubility of 5,5'-Carbonyldiisophthalic acid in organic solvents can be qualitatively predicted:

-

High Expected Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). These solvents can effectively solvate the carboxylic acid groups through dipole-dipole interactions and disrupt the intermolecular hydrogen bonding between the acid molecules.

-

Moderate Expected Solubility: In polar protic solvents like alcohols (e.g., methanol, ethanol) and in moderately polar solvents such as tetrahydrofuran (THF) and acetone. The ability of protic solvents to act as both hydrogen bond donors and acceptors can facilitate dissolution, though the non-polar regions of the molecule may limit the extent of solubility.

-

Low to Negligible Expected Solubility: In non-polar solvents such as hexane, toluene, and dichloromethane. The significant difference in polarity between the solute and these solvents would result in weak solute-solvent interactions, making dissolution energetically unfavorable.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of 5,5'-Carbonyldiisophthalic acid in an organic solvent at a specific temperature.

3.1. Materials and Equipment

-

5,5'-Carbonyldiisophthalic acid (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass syringes

-

Drying oven

-

Desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 5,5'-Carbonyldiisophthalic acid to a pre-weighed vial.

-

Record the initial mass of the vial and the acid.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe to prevent premature crystallization.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a clean, pre-weighed vial.

-

Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

-

Continue drying until a constant mass is achieved.

-

Transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solid on an analytical balance.

-

3.3. Data Analysis

-

Calculate the mass of the dissolved 5,5'-Carbonyldiisophthalic acid by subtracting the mass of the empty vial from the final mass of the vial with the dried solid.

-

The solubility can be expressed in various units:

-

g/L: (mass of dissolved solid in g) / (volume of filtered solution in L)

-

mg/mL: (mass of dissolved solid in mg) / (volume of filtered solution in mL)

-

mol/L: (moles of dissolved solid) / (volume of filtered solution in L)

-

Visualizing the Experimental Workflow

The logical flow of the solubility determination process can be represented by the following diagram:

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for 5,5'-Carbonyldiisophthalic acid in various organic solvents remains to be extensively documented in publicly accessible literature, its structural characteristics provide a basis for qualitative solubility predictions. For researchers and professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for empirical determination. The systematic approach outlined ensures the generation of accurate and reproducible data, which is essential for the effective utilization of this important chemical compound in its diverse applications.

5,5'-Carbonyldiisophthalic Acid: A Technical Overview for Advanced Research

For Immediate Release

This technical guide provides an in-depth overview of 5,5'-Carbonyldiisophthalic acid, a key organic linker in the synthesis of high-performance polymers and metal-organic frameworks (MOFs). The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and characterization.

Core Molecular Data

5,5'-Carbonyldiisophthalic acid is a tetracarboxylic acid derivative with the molecular formula C₁₇H₁₀O₉ and a molecular weight of 358.261 g/mol .[1] Its rigid structure, featuring a central carbonyl group linking two isophthalic acid moieties, makes it a valuable component in the construction of robust and thermally stable materials.

| Property | Value |

| Molecular Formula | C₁₇H₁₀O₉ |

| Molecular Weight | 358.261 g/mol |

| CAS Number | 43080-50-8 |

Synthesis and Characterization

The synthesis of 5,5'-Carbonyldiisophthalic acid is typically achieved through a two-step process, starting with the formation of its tetramethyl ester, followed by hydrolysis.

Experimental Protocols

Synthesis of Tetramethyl 5,5'-Carbonyldiisophthalate: A common synthetic route involves the reaction of dimethyl 5-chlorocarbonylisophthalate with a suitable coupling agent. While specific, detailed protocols for this initial step are proprietary and vary between manufacturers, the general approach involves a Friedel-Crafts type acylation reaction.

Hydrolysis to 5,5'-Carbonyldiisophthalic Acid: The hydrolysis of the tetramethyl ester is a standard procedure. A generalized protocol is as follows:

-

Tetramethyl 5,5'-carbonyldiisophthalate is suspended in a mixture of methanol and water.

-

An excess of a strong base, such as sodium hydroxide, is added to the suspension.

-

The mixture is heated under reflux for several hours to ensure complete hydrolysis of the ester groups.

-

After cooling to room temperature, the solution is acidified with a strong acid, such as hydrochloric acid, to precipitate the 5,5'-Carbonyldiisophthalic acid.

-

The resulting white solid is collected by filtration, washed with water to remove inorganic salts, and dried under vacuum.

The synthesis workflow can be visualized as follows:

Characterization Methods

The structural integrity and purity of 5,5'-Carbonyldiisophthalic acid are confirmed through various spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to confirm the presence of the aromatic protons and the acidic protons of the carboxylic acid groups. The acidic protons typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR spectroscopy is employed to identify the carbon signals of the carboxyl groups, the carbonyl bridge, and the aromatic rings.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum will exhibit a broad O-H stretching vibration for the carboxylic acid groups in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid carbonyls will be present around 1700 cm⁻¹.

-

The ketone C=O stretch of the central carbonyl group will also be observable in the carbonyl region.

-

-

Melting Point:

-

The melting point of 5,5'-Carbonyldiisophthalic acid is typically above 300 °C, indicating its high thermal stability.

-

Applications in Drug Development and Materials Science

5,5'-Carbonyldiisophthalic acid serves as a critical building block for metal-organic frameworks (MOFs). The rigid and multitopic nature of this linker allows for the formation of porous, crystalline structures with high surface areas. These MOFs are promising candidates for various applications, including gas storage, catalysis, and, notably, as nanocarriers for targeted drug delivery.

The general workflow for the application of 5,5'-Carbonyldiisophthalic acid in the development of MOFs for drug delivery involves several key stages:

The pores of the MOFs can be loaded with therapeutic agents, which can then be released in a controlled manner under specific physiological conditions. The tunability of the MOF structure by modifying the linker or the metal nodes allows for the optimization of drug loading capacity and release kinetics. While research into MOFs constructed specifically from 5,5'-Carbonyldiisophthalic acid for drug delivery is an emerging area, the foundational properties of this linker make it a strong candidate for future investigations in this field.

References

CAS number for 5,5'-Carbonyldiisophthalic acid

An In-depth Technical Guide to 5,5'-Carbonyldiisophthalic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Carbonyldiisophthalic acid, a unique aromatic tetracarboxylic acid, is a molecule of significant interest in the fields of materials science and medicinal chemistry. Its rigid structure, characterized by a central carbonyl bridge linking two isophthalic acid moieties, makes it an exceptional building block for the construction of highly ordered crystalline structures. This technical guide provides a comprehensive overview of 5,5'-Carbonyldiisophthalic acid, including its chemical and physical properties, a detailed synthesis protocol, and its primary applications, with a focus on the development of metal-organic frameworks (MOFs). Furthermore, we explore the potential of isophthalic acid derivatives in drug development, offering insights for future research endeavors.

Chemical Identity and Properties

5,5'-Carbonyldiisophthalic acid is a white to off-white crystalline solid. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 43080-50-8 |

| Molecular Formula | C₁₇H₁₀O₉ |

| Molecular Weight | 358.26 g/mol |

| IUPAC Name | 5,5'-Carbonyldibenzene-1,3-dicarboxylic acid |

| Appearance | White to off-white crystalline powder |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMF and DMSO |

Synthesis of 5,5'-Carbonyldiisophthalic Acid

The most common and efficient synthesis of 5,5'-Carbonyldiisophthalic acid involves a two-step process: the synthesis of the tetramethyl ester precursor, tetramethyl 5,5'-carbonyldiisophthalate, followed by its hydrolysis to the final product.

Experimental Protocol: Synthesis of Tetramethyl 5,5'-carbonyldiisophthalate

Experimental Protocol: Hydrolysis of Tetramethyl 5,5'-carbonyldiisophthalate

This protocol is based on established procedures for the hydrolysis of similar aromatic esters.

Materials:

-

Tetramethyl 5,5'-carbonyldiisophthalate

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Distilled water

Procedure:

-

A solution of sodium hydroxide (4 molar equivalents) in a mixture of water and methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Tetramethyl 5,5'-carbonyldiisophthalate (1 molar equivalent) is added to the alkaline solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After cooling to room temperature, the methanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 1-2 by the slow addition of concentrated hydrochloric acid, resulting in the precipitation of a white solid.

-

The precipitate is collected by vacuum filtration, washed thoroughly with cold distilled water to remove any inorganic impurities, and dried in a vacuum oven at 80°C to yield 5,5'-Carbonyldiisophthalic acid.

Expected Yield: 75-85%

Applications in Materials Science: Metal-Organic Frameworks (MOFs)

The rigid and multitopic nature of 5,5'-Carbonyldiisophthalic acid makes it an excellent organic linker for the synthesis of Metal-Organic Frameworks (MOFs). These crystalline materials, composed of metal ions or clusters connected by organic linkers, possess high porosity and surface area, making them suitable for a wide range of applications.

General Experimental Protocol for MOF Synthesis

Materials:

-

5,5'-Carbonyldiisophthalic acid (organic linker)

-

A metal salt (e.g., Zinc nitrate, Copper nitrate)

-

A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

-

A modulator (optional, e.g., acetic acid, formic acid)

Procedure:

-

The organic linker, metal salt, and solvent are combined in a glass vial or a Teflon-lined autoclave.

-

A modulator may be added to control the crystal growth and improve the quality of the resulting MOF.

-

The mixture is sonicated to ensure homogeneity.

-

The sealed vessel is placed in an oven and heated to a specific temperature (typically between 80°C and 150°C) for a period ranging from several hours to a few days.

-

After the reaction is complete, the oven is cooled down to room temperature slowly.

-

The resulting crystals are washed with fresh solvent to remove any unreacted starting materials and then dried.

Safety and Handling of 5,5'-Carbonyldiisophthalic Acid: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the safety and handling considerations for 5,5'-Carbonyldiisophthalic acid. Due to a lack of specific safety and toxicological data for this compound, the information presented is largely extrapolated from data on the structurally related compound, isophthalic acid, and general principles for handling aromatic carboxylic acids. Researchers and drug development professionals should handle this compound with caution and perform a thorough risk assessment before use.

Introduction

Hazard Identification and Classification

Based on the available data for isophthalic acid and its derivatives, 5,5'-Carbonyldiisophthalic acid is not expected to be a highly hazardous substance. However, as with any fine chemical powder, it may cause irritation upon contact with the eyes, skin, and respiratory tract.

Potential Hazards:

-

Eye Irritation: May cause mechanical irritation and redness.

-

Skin Irritation: Prolonged or repeated contact may cause mild skin irritation.

-

Respiratory Tract Irritation: Inhalation of dust may cause irritation to the nose, throat, and lungs.

-

Ingestion: Expected to have low acute toxicity if ingested.[1]

It is important to note that some substituted isophthalic acids, such as 5-hydroxyisophthalic acid and 5-aminoisophthalic acid, are classified as skin and eye irritants. Therefore, a cautious approach to handling 5,5'-Carbonyldiisophthalic acid is warranted.

Physical and Chemical Properties

A summary of the known physical and chemical properties of 5,5'-Carbonyldiisophthalic acid and the related isophthalic acid is provided in the table below for easy comparison.

| Property | 5,5'-Carbonyldiisophthalic acid | Isophthalic Acid | Reference |

| CAS Number | 43080-50-8 | 121-91-5 | [2] |

| Molecular Formula | C₁₇H₁₀O₉ | C₈H₆O₄ | [2] |

| Molecular Weight | 358.26 g/mol | 166.13 g/mol | [2] |

| Appearance | Off-white to white powder | White crystalline powder | [3] |

| Melting Point | Not available | 341 - 343 °C | [3] |

| Solubility | Insoluble in water | Slightly soluble in water | [4] |

Toxicological Data Summary

Specific toxicological data for 5,5'-Carbonyldiisophthalic acid is not available. The following table summarizes the available data for isophthalic acid, which can be used as a conservative estimate.

| Metric | Value | Species | Route | Reference |

| LD50 (Acute Oral) | 10,400 mg/kg | Rat | Oral | [1] |

| LC50 (Fish) | > 907 mg/l (96 h) | Leuciscus idus melanotus | - | [5] |

| EC50 (Daphnia) | > 952 mg/l (48 h) | Daphnia magna | - | [5] |

| Carcinogenicity | Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA | - | - | [5] |

Experimental Protocols for Safe Handling

The following protocols are recommended for handling 5,5'-Carbonyldiisophthalic acid in a research or development setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving 5,5'-Carbonyldiisophthalic acid to determine the appropriate level of PPE. The following diagram illustrates the recommended PPE.

Caption: Recommended Personal Protective Equipment for handling 5,5'-Carbonyldiisophthalic acid.

Engineering Controls

-

Ventilation: Work with 5,5'-Carbonyldiisophthalic acid in a well-ventilated area. A chemical fume hood is recommended, especially when handling large quantities or when there is a potential for dust generation.

-

Local Exhaust Ventilation: Use local exhaust ventilation at the point of dust generation to minimize airborne concentrations.

Spill and Waste Disposal

In the event of a spill, the following workflow should be followed:

Caption: Workflow for cleaning up a spill of 5,5'-Carbonyldiisophthalic acid.

Waste 5,5'-Carbonyldiisophthalic acid and contaminated materials should be disposed of in accordance with local, state, and federal regulations.[5] It is not recommended to dispose of this chemical into drains or the environment.

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of 5,5'-Carbonyldiisophthalic acid and to prevent hazardous reactions.

Caption: Key storage guidelines for 5,5'-Carbonyldiisophthalic acid.

Incompatible Materials:

-

Strong Oxidizing Agents: May cause exothermic reactions.

-

Strong Bases: Can react with the carboxylic acid groups in a neutralization reaction.

First Aid Measures

In case of exposure to 5,5'-Carbonyldiisophthalic acid, the following first aid measures should be taken:

| Exposure Route | First Aid Measures | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention if irritation persists. | [6] |

| Skin Contact | Remove contaminated clothing and shoes. Wash skin with soap and water. Get medical attention if irritation develops. | [6] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. | [7] |

Conclusion

While 5,5'-Carbonyldiisophthalic acid is not expected to be a highly hazardous substance, proper handling and storage are essential to ensure the safety of laboratory and manufacturing personnel. The recommendations provided in this guide, which are based on data from structurally similar compounds and general chemical safety principles, offer a framework for minimizing risk. It is imperative for all users to conduct a thorough risk assessment before handling this compound and to adhere to all institutional and regulatory safety guidelines.

References

- 1. Toxicological Characterization of Phthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,5'-carbonyl-di-isophthalic acid|lookchem [lookchem.com]

- 3. fishersci.com [fishersci.com]

- 4. sdfine.com [sdfine.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

A Historical and Technical Guide to the Synthesis of 5,5'-Carbonyldiisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Carbonyldiisophthalic acid, a tetra-carboxylic acid, has emerged as a crucial building block in the synthesis of advanced polymers and functional materials. Its rigid, pre-organized structure, featuring a central carbonyl group linking two isophthalic acid moieties, imparts desirable thermal and mechanical properties to polymers such as polyamides and polyimides. Furthermore, its ability to act as a quadridentate linker has made it a significant component in the design and synthesis of metal-organic frameworks (MOFs) with applications in gas storage, catalysis, and drug delivery. This in-depth technical guide provides a comprehensive overview of the historical development of the synthesis of 5,5'-Carbonyldiisophthalic acid, detailing key experimental protocols and presenting quantitative data to allow for a comparative analysis of different synthetic approaches.

Historical Development of Synthetic Strategies

The synthesis of 5,5'-Carbonyldiisophthalic acid is intrinsically linked to the development of its key precursor, 5-aminoisophthalic acid. The historical progression of its synthesis can be broadly categorized into a two-step process: the preparation of 5-aminoisophthalic acid, followed by the formation of the urea linkage to yield the final product.

Early Developments: Synthesis of the 5-Aminoisophthalic Acid Precursor

The foundational step in producing 5,5'-Carbonyldiisophthalic acid is the efficient synthesis of 5-aminoisophthalic acid. Early methods primarily focused on the reduction of 5-nitroisophthalic acid, which is readily obtainable through the nitration of isophthalic acid.

One of the earliest and most straightforward methods for this reduction was the use of metal catalysts. A notable early 20th-century approach involved the catalytic hydrogenation of 5-nitroisophthalic acid. This method, while effective, often required careful control of reaction conditions to prevent side reactions and ensure high purity of the resulting amine.

Later advancements in the mid to late 20th century explored alternative reducing agents to improve yield, purity, and cost-effectiveness. A significant development was the use of sodium disulfide (Na₂S₂) as a reducing agent in an aqueous alkaline medium. This method, detailed in Chinese patent CN101234993B, demonstrated a high yield of 97% and a purity exceeding 99%, representing a substantial improvement in the production of this key intermediate.[1]

The following table summarizes the key methods for the synthesis of 5-aminoisophthalic acid:

| Method | Precursor | Reagents | Yield (%) | Purity (%) | Reference |

| Catalytic Hydrogenation | 5-Nitroisophthalic acid | H₂, Pd/C or Raney Ni, Alkali metal hydroxide | High | Good | JPH10306067A |

| Disulfide Reduction | 5-Nitroisophthalic acid | Sodium disulfide (Na₂S₂), Sodium carbonate | 97 | >99 | CN101234993B[1] |

Modern Era: Formation of the Urea Linkage

The crucial step in the synthesis of 5,5'-Carbonyldiisophthalic acid is the formation of the urea bond connecting two molecules of 5-aminoisophthalic acid. This is typically achieved through the reaction of the amino group with a carbonyl source.

Historically, phosgene (COCl₂) was a common reagent for this type of transformation due to its high reactivity. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with a second molecule of the amine to form the urea linkage. However, the extreme toxicity of phosgene gas necessitated the development of safer alternatives.

A significant advancement in this area was the introduction of phosgene equivalents, with triphosgene (bis(trichloromethyl) carbonate) being a widely adopted substitute. Triphosgene is a stable, crystalline solid that generates phosgene in situ, thereby mitigating the hazards associated with handling the gaseous reagent. This has become the standard method in modern organic synthesis for such transformations.

The general reaction scheme is as follows:

References

Methodological & Application

5,5'-Carbonyldiisophthalic Acid: A Versatile Linker for Porous Coordination Polymers - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Carbonyldiisophthalic acid (H4cdia) is a tetra-carboxylate organic linker that has garnered interest in the design and synthesis of porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs). Its rigid structure, stemming from the central carbonyl group and two isophthalic acid moieties, combined with multiple coordination sites, allows for the construction of robust frameworks with tunable porosity and functionality. These characteristics make H4cdia-based PCPs promising candidates for a range of applications, including gas storage and separation, catalysis, and importantly, in the realm of drug delivery, a key area of interest for drug development professionals.

The thoughtful selection of organic linkers is a cornerstone of crystal engineering, enabling the precise control of the resulting framework's topology, pore size, and chemical environment. The unique geometry and connectivity of the H4cdia ligand can lead to the formation of intricate and highly porous three-dimensional networks.

Applications of Porous Coordination Polymers based on Isophthalic Acid Derivatives

While specific data for 5,5'-Carbonyldiisophthalic acid is limited in publicly available research, the broader family of isophthalic acid-based linkers has been extensively used in the development of PCPs with diverse applications. These serve as a strong indicator of the potential of H4cdia-based materials.

Gas Storage and Separation: The high porosity and tunable pore surface chemistry of isophthalic acid-derived MOFs make them excellent candidates for the storage of gases like hydrogen and methane, as well as for the separation of gas mixtures such as CO2/N2. The introduction of functional groups on the isophthalic acid backbone can further enhance selectivity and uptake capacity.

Catalysis: PCPs constructed from isophthalic acid derivatives can act as heterogeneous catalysts. The metal nodes can serve as active catalytic sites, while the porous structure allows for the diffusion of reactants and products. Functionalization of the linker can also introduce catalytic moieties, leading to bifunctional catalysts. For instance, MOFs have shown promise in the photocatalytic degradation of organic pollutants.

Drug Delivery: The high pore volume and biocompatibility of certain MOFs make them attractive for drug delivery applications. Isophthalic acid-based frameworks have been investigated for the encapsulation and controlled release of various therapeutic agents. The drug molecules can be loaded into the pores of the MOF, and their release can be triggered by changes in pH, temperature, or other stimuli. This targeted delivery can enhance therapeutic efficacy while minimizing side effects. Aromatic structures within the MOF ligands can facilitate favorable π–π stacking interactions with drug molecules, aiding in efficient loading.[1]

Experimental Protocols

The synthesis of PCPs using H4cdia would typically follow established methods for MOF synthesis, with hydrothermal and solvothermal techniques being the most common. These methods involve the reaction of the organic linker with a metal salt in a suitable solvent under elevated temperature and pressure.

General Hydrothermal/Solvothermal Synthesis Protocol for H4cdia-based PCPs

This protocol provides a general guideline for the synthesis of a hypothetical H4cdia-based PCP. The specific parameters (metal salt, solvent, temperature, time, and molar ratios) would need to be optimized for the desired product.

Materials:

-

5,5'-Carbonyldiisophthalic acid (H4cdia)

-

Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, etc.)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol, Water, or a mixture)

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a glass vial, dissolve a specific molar equivalent of 5,5'-Carbonyldiisophthalic acid in the chosen solvent or solvent mixture. Sonication may be required to aid dissolution.

-

In a separate vial, dissolve a specific molar equivalent of the metal salt in the same solvent system.

-

Combine the two solutions in the Teflon liner of the autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to the desired reaction temperature (typically between 80 °C and 180 °C) and hold for a specified time (ranging from 24 to 72 hours).

-

After the reaction is complete, allow the autoclave to cool slowly to room temperature.

-

Collect the resulting crystals by filtration and wash them with fresh solvent to remove any unreacted starting materials.

-

Dry the product, typically in a vacuum oven at a moderate temperature.

Characterization:

The synthesized material should be characterized using a variety of techniques to confirm its structure, porosity, and stability:

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.

-

Single-Crystal X-ray Diffraction: To determine the precise crystal structure, including the coordination environment of the metal ions and the connectivity of the framework.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the temperature at which solvent molecules are removed and the framework decomposes.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the carboxylate groups from the linker and their coordination to the metal centers.

-

Gas Adsorption Analysis (e.g., N2 at 77 K): To determine the porosity of the material, including the BET surface area, pore volume, and pore size distribution.

Data Presentation

Due to the limited availability of specific quantitative data for PCPs based on 5,5'-Carbonyldiisophthalic acid, the following table presents hypothetical data based on typical values for isophthalic acid-derived MOFs to illustrate how such data would be structured.

| Property | Hypothetical PCP-1 (H4cdia-Zn) | Hypothetical PCP-2 (H4cdia-Cu) |

| Structural Properties | ||

| Crystal System | Cubic | Tetragonal |

| Space Group | Pn-3m | I4/mcm |

| Porosity Properties | ||

| BET Surface Area (m²/g) | 1500 - 2500 | 1200 - 2000 |

| Langmuir Surface Area (m²/g) | 2000 - 3500 | 1800 - 2800 |

| Pore Volume (cm³/g) | 0.8 - 1.5 | 0.6 - 1.2 |

| Gas Adsorption | ||

| H₂ Uptake (wt% at 77 K, 1 bar) | 1.5 - 2.5 | 1.2 - 2.0 |

| CO₂ Uptake (cm³/g at 273 K, 1 bar) | 80 - 150 | 70 - 130 |

| Catalytic Activity | ||

| % Degradation of Dye (e.g., Methylene Blue) | > 90% in 120 min | > 85% in 120 min |

| Drug Loading | ||

| Drug Loading Capacity (wt%) (e.g., Ibuprofen) | 15 - 25 | 10 - 20 |

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the study of 5,5'-Carbonyldiisophthalic acid-based porous coordination polymers.

Caption: General workflow for the synthesis of a porous coordination polymer using 5,5'-carbonyldiisophthalic acid.

Caption: Potential application pathways for porous coordination polymers derived from 5,5'-carbonyldiisophthalic acid.

Conclusion and Future Outlook

5,5'-Carbonyldiisophthalic acid holds significant potential as a versatile building block for the construction of novel porous coordination polymers. While specific research on H4cdia-based materials is still emerging, the extensive studies on analogous isophthalic acid-derived MOFs provide a strong foundation for future investigations. For researchers and professionals in drug development, the exploration of H4cdia-based PCPs could unveil new opportunities for advanced drug delivery systems with tailored properties for specific therapeutic challenges. Further research is warranted to synthesize and characterize H4cdia-based PCPs and to fully evaluate their performance in gas storage, catalysis, and particularly, in the loading and controlled release of pharmaceutical agents.

References

Synthesis of Luminescent Metal-Organic Frameworks Using 5,5'-Carbonyldiisophthalic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including gas storage, catalysis, chemical sensing, and drug delivery. Luminescent MOFs (LMOFs), in particular, have garnered significant attention due to their potential in fluorescent sensing, bio-imaging, and as active agents in photodynamic therapy.

This document provides detailed application notes and experimental protocols for the synthesis of luminescent MOFs utilizing the organic linker 5,5'-Carbonyldiisophthalic acid . While direct literature on the use of this specific linker is emerging, the protocols provided herein are based on established synthesis strategies for structurally analogous isophthalic acid-based LMOFs. These methodologies offer a robust starting point for the successful synthesis and application of novel LMOFs based on 5,5'-Carbonyldiisophthalic acid.

Applications in Research and Drug Development

Luminescent MOFs synthesized from 5,5'-Carbonyldiisophthalic acid are anticipated to have several key applications:

-

Luminescent Sensing: The inherent luminescence of the MOF can be quenched or enhanced in the presence of specific analytes, such as metal ions, small molecules, or biomolecules. This "turn-off" or "turn-on" fluorescent response allows for the development of highly sensitive and selective chemical sensors.

-

Drug Delivery: The porous structure of the MOF can be utilized to encapsulate therapeutic agents. The release of these drugs can be triggered by various stimuli, and the luminescence of the framework can be used to track the delivery and release process within biological systems.

-

Bio-imaging: Functionalized LMOFs can be used as probes for in vitro and in vivo imaging, offering high photostability and biocompatibility.

-

Photocatalysis: The combination of a photoactive organic linker and a metal center can lead to MOFs with photocatalytic activity for various organic transformations.

Experimental Protocols

The following protocols are generalized from the synthesis of luminescent MOFs using functionalized isophthalic acid derivatives. Researchers should consider these as a starting point and may need to optimize reaction conditions for 5,5'-Carbonyldiisophthalic acid.

Protocol 1: Solvothermal Synthesis of a Zn-based Luminescent MOF

This protocol describes a typical solvothermal synthesis of a zinc-based MOF, which often exhibits luminescence due to the d¹⁰ electronic configuration of Zn(II).

Materials:

-

5,5'-Carbonyldiisophthalic acid (H₄L)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless steel autoclave (20 mL)

Procedure:

-

In a 20 mL glass vial, dissolve 0.1 mmol of 5,5'-Carbonyldiisophthalic acid and 0.2 mmol of Zinc nitrate hexahydrate in 10 mL of a DMF/Ethanol/Water solvent mixture (e.g., in a 1:1:1 v/v ratio).

-

Sonicate the mixture for 10 minutes to ensure complete dissolution.

-

Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 120 °C at a rate of 5 °C/min and hold for 72 hours.

-

Cool the autoclave to room temperature at a rate of 5 °C/h.

-

Colorless crystals should be obtained.

-

Collect the crystals by filtration and wash them with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

-

Dry the product in a vacuum oven at 60 °C for 12 hours.

Protocol 2: Synthesis of a Lanthanide-based Luminescent MOF for Enhanced Emission

Lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺) are known for their sharp and long-lived luminescence. The organic linker can act as an "antenna" to absorb energy and transfer it to the lanthanide ion, resulting in strong metal-centered luminescence.

Materials:

-

5,5'-Carbonyldiisophthalic acid (H₄L)

-

Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) or Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Teflon-lined stainless steel autoclave (20 mL)

Procedure:

-

In a 20 mL glass vial, dissolve 0.05 mmol of 5,5'-Carbonyldiisophthalic acid and 0.1 mmol of the chosen lanthanide nitrate salt in a solvent mixture of 8 mL DMF and 2 mL deionized water.

-

Adjust the pH of the solution to approximately 4.0-5.0 using a dilute solution of nitric acid or sodium hydroxide.

-

Stir the mixture for 30 minutes at room temperature.

-

Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at 150 °C for 48 hours.

-

Allow the autoclave to cool naturally to room temperature.

-

Collect the resulting crystals by filtration, wash with DMF (3 x 5 mL) and methanol (3 x 5 mL).

-

Dry the product under vacuum at 80 °C for 8 hours.

Data Presentation

The following tables summarize typical quantitative data that should be collected and presented for newly synthesized luminescent MOFs.

Table 1: Synthesis Conditions for Luminescent MOFs

| Parameter | Zn-based MOF | Lanthanide-based MOF |

| Metal Salt | Zn(NO₃)₂·6H₂O | Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O |

| Ligand | 5,5'-Carbonyldiisophthalic acid | 5,5'-Carbonyldiisophthalic acid |

| Molar Ratio (Metal:Ligand) | 2:1 | 2:1 |

| Solvent System | DMF/Ethanol/H₂O | DMF/H₂O |

| Temperature (°C) | 120 | 150 |

| Reaction Time (h) | 72 | 48 |

| pH | Not adjusted | 4.0 - 5.0 |

| Yield (%) | ~70-80% (expected) | ~60-75% (expected) |

Table 2: Photoluminescent Properties of a Hypothetical LMOF

| Property | Value |

| Excitation Wavelength (λex, nm) | 320 |

| Emission Wavelength (λem, nm) | 450 (for Zn-MOF), ~615 (for Eu-MOF), ~545 (for Tb-MOF) |

| Quantum Yield (Φ) | To be determined |

| Luminescence Lifetime (τ) | To be determined |

Visualizations

The following diagrams illustrate the general workflow for the synthesis of luminescent MOFs and a conceptual representation of their application in sensing.

Caption: General workflow for the solvothermal synthesis of luminescent MOFs.

Caption: Conceptual diagram of a "turn-off" luminescent sensing mechanism.

Catalytic Applications of Isophthalic Acid-Based Metal-Organic Frameworks: Application Notes and Protocols

Disclaimer: As of late 2025, a thorough review of scientific literature reveals a notable absence of published research on the specific catalytic applications of metal-organic frameworks (MOFs) synthesized from 5,5'-Carbonyldiisophthalic acid . The following application notes and protocols are therefore based on studies of MOFs constructed from structurally analogous isophthalic acid derivatives. These examples are provided to illustrate the potential catalytic capabilities that a MOF based on 5,5'-Carbonyldiisophthalic acid might exhibit, drawing parallels from established catalytic activities of similar porous coordination polymers.

Application Note 1: Photocatalytic Degradation of Organic Pollutants

Introduction: Isophthalic acid-based MOFs have demonstrated significant potential as photocatalysts for the degradation of persistent organic pollutants in aqueous solutions. The porous nature of these materials allows for the diffusion of pollutants to the catalytically active metal centers and photo-responsive organic linkers. Upon irradiation with UV or visible light, these MOFs can generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are highly effective in breaking down complex organic molecules into simpler, less harmful substances.

Example Application: Degradation of Phenol using Transition Metal-5-Aminoisophthalate MOFs

Four 3D network MOFs based on 5-aminoisophthalic acid and transition metals (Co, Zn, Ni, Cd) have been shown to be effective in the photodegradation of phenol under UV irradiation.[1] The catalytic activity is influenced by the nature of the metal center and the specific surface area of the MOF.

Quantitative Data Summary:

| Catalyst | Metal Ion | Pollutant | Initial Concentration (mg/L) | Catalyst Loading (g/L) | Irradiation Time (h) | Degradation Efficiency (%) |

| Complex 1 | Co(II) | Phenol | 50 | 1 | 5 | ~65 |

| Complex 2 | Zn(II) | Phenol | 50 | 1 | 5 | ~55 |

| Complex 3 | Ni(II) | Phenol | 50 | 1 | 5 | ~75 |

| Complex 4 | Cd(II) | Phenol | 50 | 1 | 5 | ~45 |

Table 1: Photocatalytic degradation of phenol by various 5-aminoisophthalic acid-based MOFs. Data extracted from Wang et al., Crystal Growth & Design, 2017.[1]

Experimental Protocols:

1. Synthesis of 5-Aminoisophthalic Acid-Based MOFs (Hydrothermal Method):

-

Materials: 5-aminoisophthalic acid, Metal(II) chloride or nitrate salt (e.g., CoCl₂·6H₂O, Zn(NO₃)₂·6H₂O, NiCl₂·6H₂O, Cd(NO₃)₂·4H₂O), N,N-Dimethylformamide (DMF), Ethanol, Deionized water.

-

Procedure:

-

Dissolve 1 mmol of the respective metal salt and 1 mmol of 5-aminoisophthalic acid in a solvent mixture of DMF (10 mL) and ethanol (10 mL).

-

Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

-

Transfer the resulting solution to a 50 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the crystalline product by filtration, wash thoroughly with DMF and ethanol to remove any unreacted precursors.

-

Dry the final product in a vacuum oven at 60 °C overnight.

-

2. Photocatalytic Degradation of Phenol:

-

Materials: Synthesized MOF catalyst, Phenol, Deionized water, High-pressure mercury lamp (as a UV light source).

-

Procedure:

-

Prepare a 50 mg/L stock solution of phenol in deionized water.

-

In a 100 mL quartz reactor, add 50 mg of the MOF catalyst to 50 mL of the phenol solution (catalyst loading of 1 g/L).

-

Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium between the catalyst surface and the phenol molecules.

-

Position the reactor under a high-pressure mercury lamp and commence irradiation.

-

At regular time intervals, withdraw aliquots of the suspension and centrifuge to remove the catalyst particles.

-